Amantadine hydrochloride (CAS 665-66-7) is a highly water-soluble, thermally stable primary amine salt of the rigid tricyclic adamantane cage . As the foundational M2 proton channel blocker and a low-affinity, non-competitive NMDA receptor antagonist, it serves as a critical benchmark compound in virology and neuropharmacology [1]. In industrial and synthetic applications, its high aqueous solubility (up to 400 mg/mL) and extreme thermal stability (decomposition >360°C) make it a preferred precursor and reference standard compared to its free base form, ensuring reliable handling, formulation compatibility, and reproducible assay performance .
Substituting Amantadine hydrochloride with its free base or closely related adamantane derivatives fundamentally alters assay thermodynamics, solubility profiles, and receptor binding kinetics [1]. The free base form lacks the high aqueous solubility required for standard physiological buffers, necessitating organic co-solvents that can disrupt lipid bilayer models or cellular assays [2]. Furthermore, substituting with memantine shifts the NMDA receptor binding affinity by over an order of magnitude, transitioning the system from a mild, fast-off-rate modulation to a stronger blockade that can induce unwanted neurotoxicity in specific in vitro models [3]. Procurement must specify the hydrochloride salt to maintain baseline reproducibility in established M2 channel and NMDA receptor protocols.
The hydrochloride salt form is specifically procured to overcome the lipophilicity of the adamantane cage. Amantadine hydrochloride demonstrates an aqueous solubility of approximately 400 mg/mL, whereas the free base is practically insoluble in water and requires organic solvents for dissolution. This quantitative difference is critical for preparing high-concentration aqueous stocks for in vitro biological assays and oral formulations without introducing solvent-induced artifacts .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 400 mg/mL (Amantadine HCl) |
| Comparator Or Baseline | Amantadine Free Base (Practically insoluble in water) |
| Quantified Difference | >400-fold increase in aqueous solubility |
| Conditions | Standard aqueous buffer / water at ambient temperature |
Enables the preparation of concentrated aqueous stock solutions for biological assays without the need for potentially confounding organic co-solvents.
When selecting an adamantane derivative for NMDA receptor modulation, the binding affinity dictates the physiological response. Amantadine hydrochloride exhibits a low affinity for the NMDA receptor (Ki = 11,000 nM), compared to the structurally related memantine (Ki = 740 nM) and high-affinity blockers like MK-801 (Ki = 3.4 nM) [1]. This significantly lower affinity makes Amantadine HCl the preferred compound for studies requiring mild, non-toxic receptor antagonism without triggering the severe psychotomimetic or neurotoxic side effects associated with higher-affinity blockers [1].
| Evidence Dimension | NMDA Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki = 11,000 nM |
| Comparator Or Baseline | Memantine (Ki = 740 nM) |
| Quantified Difference | ~15-fold lower binding affinity for Amantadine |
| Conditions | PCP binding assay using [3H]MK-801 in porcine-receptor membrane material |
Crucial for researchers needing a low-affinity, fast-off-rate NMDA antagonist that avoids the neurotoxic side effects of strong channel blockers.
Amantadine hydrochloride exhibits exceptional thermal stability for an organic salt, which is highly relevant for high-temperature synthetic processing and long-term storage. Calorimetric and effusion studies demonstrate that the crystalline hydrochloride salt remains stable up to its decomposition temperature of >360°C [1]. This high degradation threshold ensures that the compound can withstand rigorous sterilization or high-temperature reaction conditions without premature degradation, differentiating it from many standard organic amines that volatilize or degrade at lower temperatures [2].
| Evidence Dimension | Thermal Degradation Temperature |
| Target Compound Data | >360°C (decomposition) |
| Comparator Or Baseline | Standard aliphatic amines (typically degrade or boil <200°C) |
| Quantified Difference | Stable at temperatures exceeding 360°C |
| Conditions | Crystalline state, adiabatic and differential scanning calorimetry |
Ensures material integrity during high-temperature synthetic steps, sterilization processes, and long-term storage.
Amantadine hydrochloride remains the definitive baseline comparator for evaluating novel M2 proton channel inhibitors. In viral passage experiments evaluating the genetic barrier to resistance, wild-type influenza A strains typically show an EC50 for amantadine in the sub-micromolar range (e.g., 0.26 µM for A/WSN/33 N31S) [1]. Procurement of high-purity Amantadine HCl is essential to establish the precise baseline required to quantify the efficacy of next-generation S31N inhibitors and to validate mutant strain resistance profiles [1].
| Evidence Dimension | M2 Channel Inhibition (EC50) |
| Target Compound Data | EC50 = 0.26 µM (against sensitive strains) |
| Comparator Or Baseline | Next-generation S31N inhibitors (WJ379, BC035) |
| Quantified Difference | Establishes the 1x baseline for sensitivity/resistance fold-change calculations |
| Conditions | Plaque reduction assay / viral passage in MDCK cells |
Mandatory reference standard for virology labs developing novel antivirals or tracking the epidemiology of adamantane-resistant influenza strains.
Due to its high aqueous solubility (~400 mg/mL) compared to the free base, Amantadine HCl is the optimal choice for formulating physiological buffers in patch-clamp or microdialysis studies evaluating mild NMDA receptor antagonism .
As the foundational M2 channel blocker, it is universally procured as the positive control and baseline standard for determining the EC50 and resistance profiles of novel viroporin inhibitors against influenza A wild-type and mutant strains [1].
Leveraging its extreme thermal stability (decomposition >360°C), the hydrochloride salt is utilized as a robust, solid-state precursor in multi-step chemical syntheses requiring elevated temperatures where free amines would volatilize or degrade [2].
Corrosive;Irritant;Health Hazard